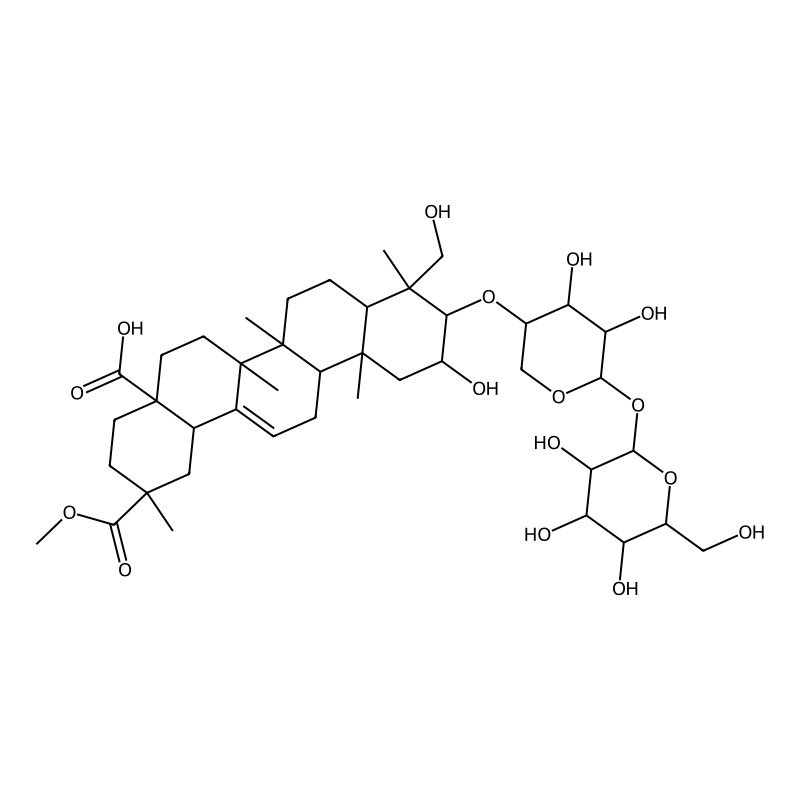

Phytolaccoside E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phytolaccoside E is a naturally occurring compound found in plants belonging to the Phytolaccaceae family, most notably in the Pokeweed (Phytolacca americana) []. Research into its potential applications is ongoing, but here are some areas where it shows promise:

Antimicrobial Activity:

Studies have investigated the potential of Phytolaccoside E as an antimicrobial agent. One study demonstrated its effectiveness against various fungal strains, suggesting its use in developing antifungal treatments [].

Anti-inflammatory Properties:

Research suggests Phytolaccoside E may possess anti-inflammatory properties. A study observed its ability to reduce inflammation in certain cell lines, warranting further investigation for its potential role in treating inflammatory conditions [].

Phytolaccoside E is a triterpenoid saponin predominantly found in the pokeweed species, particularly Phytolacca americana and Phytolacca acinosa. It is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The molecular formula of Phytolaccoside E is and it is recognized for its potential biological activities and interactions within biological systems .

- Hydrolysis: The glycosidic bond can be hydrolyzed, leading to the release of the aglycone and sugar components.

- Reduction: This involves the addition of hydrogen or removal of oxygen, affecting the compound's functional groups.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can modify its biological activity .

Phytolaccoside E exhibits a range of biological activities:

- Antiviral Properties: Studies have indicated that it may enhance the infectivity of certain viruses by activating cellular pathways .

- Toxicity: As a saponin, it can act as an irritant and has been associated with toxic effects when ingested in significant amounts .

- Effects on Absorption: Research shows that phytolaccosides can influence the absorption of other compounds, such as heparin, enhancing their bioavailability in vitro and in vivo .

Synthesis methods for Phytolaccoside E typically involve extraction from natural sources or semi-synthetic modifications. Common approaches include:

- Extraction from Plant Material: Utilizing solvents like methanol or ethanol to isolate the compound from pokeweed berries.

- Chemical Synthesis: While not extensively documented for Phytolaccoside E specifically, triterpenoid saponins can often be synthesized through multi-step organic reactions involving starting materials like oleanolic acid .

Phytolaccoside E has several applications:

- Pharmaceuticals: Due to its antiviral properties, it may be explored as a potential therapeutic agent.

- Toxicology Studies: Its toxic nature makes it relevant in studies concerning plant poisonings and saponin toxicity.

- Nutraceuticals: Investigations into its health benefits could lead to applications in dietary supplements .

Research has highlighted various interactions involving Phytolaccoside E:

- Biomolecule Interactions: It interacts with proteins and lipids, influencing metabolic pathways related to lipid transport and metabolism .

- Synergistic Effects: There are indications that it may enhance the effects of other compounds when co-administered, particularly in absorption studies .

Several compounds share structural similarities with Phytolaccoside E. These include:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Phytolaccoside A | Triterpenoid Saponin | Exhibits different toxicity profiles |

| Phytolaccoside B | Triterpenoid Saponin | Known for stronger antiviral activity |

| Phytolaccoside F | Triterpenoid Saponin | Distinct sugar composition affecting solubility |

Phytolaccoside E is unique due to its specific biological activities and interactions compared to these similar compounds. Its distinct structural features may contribute to its unique pharmacological properties and potential applications in medicine .

Molecular Formula and Structural Composition (C42H66O16)

Phytolaccoside E is a complex triterpenoid saponin with the molecular formula C42H66O16 and a molecular weight of 827.0 grams per mole [1] [2]. This compound represents a sophisticated glycosidic structure consisting of a triterpene aglycone backbone covalently linked to oligosaccharide moieties [2]. The molecular composition includes 42 carbon atoms, 66 hydrogen atoms, and 16 oxygen atoms, reflecting the compound's substantial structural complexity [1] [5].

The structural architecture of Phytolaccoside E encompasses a pentacyclic triterpene core derived from jaligonic acid, which undergoes glycosylation to form the complete saponin structure [12] [24]. The compound features a disaccharide sugar chain composed of two monosaccharide units: D-xylose and D-glucose, which are attached to the aglycone through specific glycosidic linkages [4] [12]. The presence of multiple hydroxyl groups, carboxylic acid functionalities, and methyl ester groups contributes to the compound's distinctive physicochemical properties [2] [3].

| Structural Component | Description | Molecular Contribution |

|---|---|---|

| Triterpene Aglycone | Jaligonic acid derivative | C31H48O6 core structure |

| Xylose Unit | D-Xylose monosaccharide | C5H10O5 |

| Glucose Unit | D-Glucose monosaccharide | C6H12O6 |

| Methyl Ester Group | Carboxylate methylation | -COOCH3 |

| Hydroxyl Groups | Multiple OH functionalities | Various positions |

The structural composition reveals Phytolaccoside E as 3-O-[(β-D-glucopyranosyl-(1→4)-O-β-D-xylopyranosyl)]-jaligonic acid 30-methyl ester, where the sugar chain is specifically attached at the C-3 position of the aglycone [12] [24]. This specific glycosylation pattern distinguishes Phytolaccoside E from other related triterpene saponins within the Phytolacca genus [13] [14].

Stereochemistry and Spatial Configuration

The stereochemical complexity of Phytolaccoside E arises from multiple chiral centers distributed throughout both the aglycone and sugar components [4]. The triterpene backbone contains numerous asymmetric carbon atoms that define the three-dimensional spatial arrangement of the molecule [26] [29]. The pentacyclic structure adopts a characteristic chair-chair-chair-chair-chair conformation typical of oleanane-type triterpenoids [29] [34].

The sugar moieties exhibit specific anomeric configurations that are crucial for biological activity [4] [31]. The D-xylose unit maintains a β-anomeric configuration at the C-1 position, while the D-glucose residue also adopts a β-configuration [12] [24]. These specific stereochemical arrangements influence the compound's interaction with biological membranes and receptor systems [28] [31].

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating frame nuclear Overhauser Effect Spectroscopy (ROESY) experiments have been employed to determine the relative stereochemistry of the aglycone portion [4] [10]. The spatial relationships between different parts of the molecule reveal that the sugar chain extends away from the hydrophobic triterpene core, creating an amphiphilic molecular architecture characteristic of saponins [28] [31].

| Stereochemical Feature | Configuration | Structural Impact |

|---|---|---|

| Aglycone Backbone | Multiple R/S centers | Defines 3D shape |

| Xylose Anomeric Center | β-Configuration | Sugar orientation |

| Glucose Anomeric Center | β-Configuration | Glycosidic linkage |

| Hydroxyl Groups | Axial/Equatorial | Hydrogen bonding potential |

Physicochemical Properties

Phytolaccoside E exhibits distinctive physicochemical properties that reflect its dual hydrophilic-hydrophobic nature [2] [7]. The compound demonstrates a melting point range of 257-258°C, indicating substantial intermolecular interactions and structural stability [3]. The presence of multiple hydroxyl groups and the sugar chain confers hydrophilic character, while the triterpene aglycone provides hydrophobic properties [2] [28].

Solubility characteristics of Phytolaccoside E reflect its saponin nature, with limited water solubility due to the large hydrophobic aglycone core [2]. The compound shows improved solubility in polar organic solvents and demonstrates surface-active properties typical of triterpene saponins [28] [31]. These amphiphilic properties contribute to the compound's ability to interact with biological membranes and form complexes with cholesterol and other sterols [28].

The molecular structure influences the compound's stability under various conditions [3] [10]. Phytolaccoside E shows resistance to basic hydrolysis but can undergo acid-catalyzed hydrolysis of the glycosidic bonds under harsh conditions [4] [10]. The methyl ester functionality at position 30 represents a site of potential chemical modification and contributes to the compound's lipophilic character [12] [24].

| Property | Value/Characteristic | Significance |

|---|---|---|

| Melting Point | 257-258°C | High thermal stability |

| Water Solubility | Limited | Amphiphilic nature |

| Molecular Weight | 827.0 g/mol | Large molecular size |

| Surface Activity | Present | Membrane interaction |

| Chemical Stability | pH dependent | Glycosidic bond sensitivity |

Structural Elucidation Methods

The complete structural characterization of Phytolaccoside E requires multiple complementary analytical techniques [10] [11]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structure elucidation, providing detailed information about the molecular framework and connectivity [10] [35]. One-dimensional proton NMR (1H NMR) spectroscopy reveals characteristic signals for anomeric protons of the sugar units, typically appearing in the range of 4.4-5.2 parts per million [4] [35].

Carbon-13 NMR (13C NMR) spectroscopy provides essential information about the carbon skeleton, including the identification of carbonyl carbons, anomeric carbons, and quaternary centers [35] [36]. The 13C NMR spectrum of Phytolaccoside E displays characteristic signals for the triterpene aglycone carbons and the distinct carbon resonances of the attached sugar moieties [4] [35].

Two-dimensional NMR techniques play crucial roles in establishing connectivity and stereochemistry [10] [35]. Correlation Spectroscopy (COSY) experiments identify proton-proton coupling relationships, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range carbon-proton correlations essential for determining glycosidic linkages [4] [37]. Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) provide additional structural information [10] [11].

Mass spectrometry complements NMR analysis by providing accurate molecular weight determination and fragmentation patterns [18] [20]. High-resolution mass spectrometry confirms the molecular formula C42H66O16 and enables the identification of characteristic fragment ions resulting from the loss of sugar units [1] [18]. Electrospray ionization mass spectrometry (ESI-MS) typically shows molecular ion peaks at m/z values corresponding to various adduct forms [5] [18].

| Analytical Method | Information Provided | Key Applications |

|---|---|---|

| 1H NMR | Proton environments | Anomeric assignments |

| 13C NMR | Carbon framework | Structural backbone |

| 2D COSY | Proton connectivity | Spin system identification |

| HMBC | Long-range correlations | Glycosidic linkages |

| ROESY | Spatial relationships | Stereochemistry |

| HR-MS | Accurate mass | Molecular formula |

Relationship to Jaligonic Acid Derivatives and Phytolaccagenin

Phytolaccoside E belongs to a structurally related family of triterpene saponins derived from jaligonic acid and phytolaccagenin aglycones [12] [15]. Jaligonic acid serves as the fundamental aglycone structure for numerous saponins found in Phytolacca species, including Phytolaccoside E, which represents the 30-methyl ester derivative with specific glycosylation at the C-3 position [12] [24]. This structural relationship places Phytolaccoside E within a broader chemical classification of oleanane-type triterpene derivatives [26] [27].

The biosynthetic relationship between Phytolaccoside E and phytolaccagenin reflects the metabolic pathways operating within Phytolacca plants [14] [15]. Phytolaccagenin represents another important aglycone structure that shares the fundamental pentacyclic triterpene backbone but differs in specific functional group arrangements and oxidation patterns [14] [17]. Both aglycones undergo enzymatic glycosylation processes that result in the formation of various saponin derivatives with distinct sugar chain compositions [14] [15].

Comparative structural analysis reveals that Phytolaccoside E and related compounds differ primarily in their glycosylation patterns and the degree of hydroxylation at specific positions [12] [13]. The presence of the disaccharide chain composed of xylose and glucose units distinguishes Phytolaccoside E from other jaligonic acid derivatives that may contain different sugar combinations or monosaccharide units [12] [24]. These structural variations influence the physicochemical properties and biological activities of the individual compounds [13] [28].

The structural diversity within the jaligonic acid derivative family includes compounds such as esculentoside series, phytolaccoside variants, and other related saponins [12] [14]. Each member of this family maintains the core triterpene structure while exhibiting unique combinations of hydroxylation patterns, methylation states, and glycosidic attachments [15] [24]. This structural relationship provides insights into the biosynthetic pathways and evolutionary relationships among triterpene saponins in the Phytolaccaceae family [12] [15].

| Compound | Aglycone Type | Sugar Chain | Structural Relationship |

|---|---|---|---|

| Phytolaccoside E | Jaligonic acid methyl ester | Glc(1→4)Xyl | C-3 glycosylation |

| Esculentoside G | Jaligonic acid methyl ester | Glc(1→4)Xyl + Glc | Additional glycosylation |

| Phytolaccoside B | Jaligonic acid methyl ester | Xyl | Monosaccharide variant |

| Phytolaccagenin | Hydroxylated derivative | Variable | Aglycone precursor |

IUPAC Nomenclature and Chemical Identity

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Phytolaccoside E provides a comprehensive chemical identity that precisely describes the molecular structure [2] [16]. The complete IUPAC name is 10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid [2].

This systematic nomenclature reflects the complex structural features of the molecule, including the pentacyclic picene-derived framework, multiple hydroxyl group substitutions, and the attached disaccharide moiety [2] [16]. The nomenclature specifically identifies the positions of hydroxyl groups, the methoxycarbonyl functionality, and the glycosidic attachments according to IUPAC conventions for complex natural products [16]. The Chemical Abstracts Service (CAS) registry number 65497-07-6 provides an additional unique identifier for the compound [2].

Alternative nomenclature systems recognize Phytolaccoside E by several synonymous names, including esculentoside A, reflecting its occurrence in multiple Phytolacca species [1] [3]. The compound is also known by its systematic biochemical designation as 3-O-β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl-jaligonic acid 30-methyl ester, which emphasizes the specific glycosidic linkages and aglycone structure [12] [24].

The InChI (International Chemical Identifier) key YRHWKFMGEDDGIJ-UHFFFAOYSA-N provides a standardized representation of the molecular structure for database searches and computational applications [2] [5]. This identifier enables unambiguous chemical identification across different scientific databases and literature sources [5] [16]. The Simplified Molecular Input Line Entry System (SMILES) notation further facilitates computational analysis and chemical informatics applications [5].

| Nomenclature Type | Identifier | Application |

|---|---|---|

| IUPAC Name | 10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid | Systematic identification |

| CAS Number | 65497-07-6 | Registry identification |

| Common Name | Phytolaccoside E | Literature reference |

| InChI Key | YRHWKFMGEDDGIJ-UHFFFAOYSA-N | Database searches |

| Alternative Name | Esculentoside A | Synonymous designation |

The extraction of Phytolaccoside E from plant material requires careful selection of appropriate solvents and techniques to ensure maximum yield while preserving the structural integrity of this complex triterpenoid glycoside. The compound is primarily found in Phytolacca americana and Phytolacca acinosa species, necessitating optimized extraction protocols that account for its glycosidic nature and moderate polarity [1] [2] [3].

Hot water extraction represents the most traditional and widely employed method for isolating Phytolaccoside E from plant material. This technique involves boiling dried plant material, typically roots or aerial parts, in distilled water for extended periods ranging from two to four hours [2] [3]. The aqueous extraction method is particularly effective for Phytolaccoside E due to the presence of multiple hydroxyl groups in its sugar moieties, which confer significant water solubility to the molecule. Research demonstrates that hot water extraction yields substantial quantities of Phytolaccoside E, with concentrations reaching 1.67 milligrams per gram of aqueous extract when standardized conditions are employed [3].

Ethanol-water mixtures have proven highly effective for extracting triterpenoid saponins including Phytolaccoside E. Optimal results are achieved using seventy to eighty percent ethanol in water, which provides an ideal balance between polarity and extraction efficiency [4] [5]. This solvent system facilitates the dissolution of both the lipophilic triterpene backbone and the hydrophilic sugar chains, resulting in enhanced extraction yields compared to pure aqueous or pure ethanolic systems. The ethanol-water extraction protocol typically involves maceration of plant material for twenty-four to forty-eight hours at room temperature, followed by filtration and concentration under reduced pressure.

Ultrasound-assisted extraction has emerged as an advanced technique for improving the extraction efficiency of Phytolaccoside E from plant matrices [4] [6]. This method employs ultrasonic waves to disrupt cellular structures, thereby facilitating the release of intracellular compounds. The ultrasound-assisted approach significantly reduces extraction time while maintaining or improving yield compared to conventional methods. Optimal conditions include sonication frequencies between twenty to forty kilohertz, with extraction times ranging from thirty to sixty minutes depending on the plant material matrix.

Methanol extraction serves as an alternative approach, particularly effective for simultaneous extraction of phenolic compounds alongside triterpenoid saponins [7] [8]. Pure methanol or eighty percent methanol in water provides excellent solubility for Phytolaccoside E while minimizing the co-extraction of highly polar substances such as proteins and polysaccharides. This selective extraction capability makes methanol particularly valuable for preparative isolation protocols where purity is paramount.

| Extraction Method | Solvent System | Target Compounds | Reference |

|---|---|---|---|

| Hot water extraction | Distilled water | Phytolaccoside E, B and other saponins | [2] [3] |

| Ethanol extraction (70-80%) | 70-80% Ethanol in water | Triterpene saponins including phytolaccosides | [4] [5] |

| Methanol extraction | Pure methanol or 80% methanol | Phenolic compounds and saponins | [7] [8] |

| Ultrasound-assisted extraction | Various polar solvents with sonication | Enhanced extraction of bioactive compounds | [4] [6] |

| Salting out with (NH4)2SO4 | Saline solution with ammonium sulfate | Protein mitogens and saponins | [9] |

| n-Butanol fractionation | n-Butanol after aqueous extraction | Monodesmosidic triterpenoid saponins | [10] [11] |

| Aqueous extraction followed by ethanol precipitation | Water followed by ethanol precipitation | Polysaccharides and glycosides | [6] |

Sequential extraction protocols incorporating multiple solvent systems have demonstrated superior performance for comprehensive isolation of Phytolaccoside E and related compounds. These approaches typically begin with aqueous extraction to remove highly polar substances, followed by fractionation using progressively less polar solvents such as n-butanol or ethyl acetate [10] [11]. The n-butanol fraction commonly contains the highest concentration of monodesmosidic triterpenoid saponins, including Phytolaccoside E, making this approach particularly valuable for analytical and preparative applications.

Chromatographic Analysis

High Performance Liquid Chromatography Methods with Gradient Solvent Systems

High Performance Liquid Chromatography represents the gold standard analytical technique for the quantitative determination and qualitative analysis of Phytolaccoside E in plant extracts and purified fractions. The complex molecular structure of this triterpenoid glycoside, featuring both hydrophilic sugar moieties and lipophilic aglycone portions, necessitates carefully optimized chromatographic conditions to achieve adequate resolution and sensitivity [2] [3].

Column selection plays a critical role in achieving optimal separation of Phytolaccoside E from structurally related compounds and matrix interferents. The Eclipse XDB-C18 column with dimensions of 4.6 × 150 millimeters and five micrometer particle size has been extensively validated for Phytolaccoside E analysis [2] [3]. This reversed-phase stationary phase provides excellent retention and resolution for the compound while maintaining reasonable analysis times. Alternative column chemistries include the XBridge C18 system, which offers enhanced pH stability and improved peak shape for acidic mobile phase conditions [12].

Mobile phase composition requires careful optimization to balance retention time, peak shape, and method sensitivity. The established gradient system employs water containing 0.1 percent formic acid as mobile phase A and acetonitrile as mobile phase B [2] [3]. The formic acid addition serves multiple purposes: it improves peak shape by suppressing ionization of carboxylic acid groups, enhances method reproducibility, and provides compatibility with mass spectrometric detection systems. The acetonitrile component facilitates elution of the moderately polar Phytolaccoside E while maintaining adequate selectivity against related saponins.

Gradient programming for Phytolaccoside E analysis typically employs a linear increase in organic modifier concentration over the analysis time. The validated method utilizes a gradient from thirty to ninety percent acetonitrile over sixty minutes, providing adequate resolution of Phytolaccoside E with a retention time of approximately 32.31 minutes [3]. This extended gradient allows for comprehensive separation of multiple saponin components while ensuring complete elution of more lipophilic compounds that might otherwise cause carryover effects.

| Parameter | Conditions for Phytolaccoside E | Alternative Conditions |

|---|---|---|

| Column | Eclipse XDB-C18, 5 μm, 4.6 × 150 mm | XBridge C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase A | Water with 0.1% formic acid | Water/acetic acid (99.9/0.1) |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient Program | 30→90% B (0-60 min) | 20-70% B (0-40 min), 70-95% B (40-50 min) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Column Temperature | Ambient (25°C) | 30°C |

| Detection Wavelength | 210 nm (UV) | 254 nm or DAD (210-500 nm) |

| Injection Volume | 10-20 μL | 6-10 μL |

| Run Time | 60 minutes | 50-90 minutes |

Detection parameters are optimized for maximum sensitivity while minimizing baseline noise and drift. Ultraviolet detection at 210 nanometers provides adequate sensitivity for Phytolaccoside E, as this wavelength corresponds to the absorption maximum of the carboxylic acid chromophore present in the molecule [2] [3]. Photodiode array detection offers additional analytical capabilities, allowing for spectral confirmation of peak identity and purity assessment across the wavelength range of 210 to 500 nanometers [12].

Method validation parameters including linearity, precision, accuracy, and detection limits have been established for Phytolaccoside E analysis. The validated method demonstrates excellent linearity across concentration ranges relevant for both quality control and pharmacokinetic applications, with correlation coefficients exceeding 0.995 [3]. Relative standard deviation values for repeatability and intermediate precision remain below five percent, confirming the method's reliability for routine analytical applications.

High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry Applications

The combination of High Performance Liquid Chromatography with Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry represents the most powerful analytical approach currently available for comprehensive characterization of Phytolaccoside E and related triterpenoid glycosides [13] [14] [15]. This hyphenated technique provides unparalleled specificity and sensitivity, enabling detailed structural elucidation and quantitative analysis even in complex biological matrices.

Electrospray ionization parameters require careful optimization to achieve maximum sensitivity for Phytolaccoside E while minimizing fragmentation and adduct formation. Positive ion mode typically employs capillary voltages between 3000 to 4000 volts, with nebulizer gas flow rates of 9 to 11 liters per minute and drying gas temperatures ranging from 300 to 325 degrees Celsius [13] [14]. These conditions facilitate efficient desolvation and ionization while maintaining molecular ion stability. Negative ion mode operation provides complementary information, particularly valuable for analyzing carboxylate anions formed through deprotonation of the carboxylic acid functional groups present in Phytolaccoside E.

Mass spectrometric detection of Phytolaccoside E generates characteristic molecular ion peaks that serve as definitive identification criteria. In positive ion mode, the protonated molecular ion [M+H]+ appears at mass-to-charge ratio 827.44, while sodium adduct ions [M+Na]+ are observed at 849.42 [16]. Negative ion mode produces deprotonated molecular ions [M-H]- at 825.43, along with formate adducts [M+HCOO]- at 871.43 when formic acid is present in the mobile phase. The high mass accuracy capabilities of quadrupole time-of-flight instruments enable confident molecular formula assignment and differentiation from closely related compounds.

Tandem mass spectrometry provides detailed structural information through collision-induced dissociation experiments. Multiple collision energies, typically 10, 20, and 30 electronvolts, are employed to generate comprehensive fragmentation patterns [14] [15]. The fragmentation of Phytolaccoside E produces characteristic product ions corresponding to sequential loss of sugar moieties, providing valuable information about glycosidic linkage positions and sugar identities. Oxonium ions at mass-to-charge ratio 129 indicate the presence of rhamnose units, while ions at 163 suggest galactose components, facilitating structural assignment of complex glycoside patterns [15].

| Parameter | ESI-QTOF-MS/MS Conditions | Typical Fragment Ions |

|---|---|---|

| Ionization Mode | Positive and Negative ESI | Both modes for comprehensive analysis |

| Mass Range (m/z) | 100-1300 | Full scan for molecular ion detection |

| Capillary Voltage | 3500 V | Optimized for stable ionization |

| Nozzle Voltage | 500 V | Optimized for ion transmission |

| Nebulizer Gas Flow | 9-11 L/min | Nitrogen gas for nebulization |

| Drying Gas Temperature | 300-325°C | Optimized for desolvation |

| Collision Energy | 10, 20, 30 eV | Multiple energies for fragmentation |

| Precursor Ion [M+H]+ | 827.44 m/z | Molecular ion + proton |

| Precursor Ion [M+Na]+ | 849.42 m/z | Sodium adduct ion |

| Precursor Ion [M-H]- | 825.43 m/z | Deprotonated molecular ion |

Data acquisition strategies employ both full-scan and targeted approaches depending on the analytical objectives. Full-scan acquisition across mass ranges of 100 to 1300 mass-to-charge units enables comprehensive profiling of all ionizable components in plant extracts, facilitating discovery of unknown related compounds [14] [15]. Targeted approaches focus specifically on known Phytolaccoside E molecular ions and their characteristic fragments, providing enhanced sensitivity and selectivity for quantitative applications.

Molecular networking approaches have emerged as powerful tools for organizing and interpreting complex mass spectrometry data from Phytolaccoside E-containing extracts [15]. These computational methods group related compounds based on spectral similarity, enabling efficient identification of structural analogs and metabolites. The molecular networking approach is particularly valuable for comprehensive characterization of Phytolacca species, which contain numerous structurally related triterpenoid saponins that exhibit similar fragmentation patterns.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (Proton and Carbon-13 Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance spectroscopy provides the most detailed and definitive structural information for Phytolaccoside E, enabling complete assignment of all carbon and hydrogen atoms within the complex triterpenoid glycoside framework [17] [18]. The comprehensive structural elucidation requires both one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques to resolve the intricate connectivity patterns and stereochemical relationships present in this large molecule.

Proton Nuclear Magnetic Resonance spectroscopy of Phytolaccoside E reveals characteristic signal patterns that reflect the compound's complex structure comprising an oleanane-type triterpene aglycone linked to multiple sugar units [17] [6]. The spectrum typically exhibits signals in several distinct chemical shift regions: aliphatic protons from the triterpene backbone appear between 0.8 to 2.5 parts per million, with the characteristic olefinic proton H-12 resonating as a triplet around 5.3 parts per million due to coupling with adjacent methylene protons. Sugar anomeric protons provide crucial structural information, appearing as doublets in the region of 4.2 to 5.5 parts per million with coupling constants that indicate the stereochemistry of glycosidic linkages.

Sample preparation for Nuclear Magnetic Resonance analysis requires dissolution of purified Phytolaccoside E in deuterated solvents that do not interfere with spectral interpretation. Methanol-d4 and dimethylsulfoxide-d6 represent the most commonly employed solvents due to their ability to dissolve the compound completely while providing minimal background interference [17]. The choice between these solvents depends on the specific structural features being investigated, with methanol-d4 generally preferred for routine structural confirmation and dimethylsulfoxide-d6 utilized when enhanced resolution of overlapping signals is required.

Instrumental parameters for optimal Phytolaccoside E analysis include magnetic field strengths of 300 to 600 megahertz for proton Nuclear Magnetic Resonance, with higher field strengths providing enhanced resolution and sensitivity for the complex multipicity patterns exhibited by this molecule [17]. Temperature control at 25 to 35 degrees Celsius ensures consistent chemical shift values and coupling constants, while pulse sequences are optimized to provide quantitative integration values for all proton environments.

| NMR Parameter | 1H NMR Conditions | 13C NMR Conditions |

|---|---|---|

| Instrument Frequency | 300-600 MHz | 75-150 MHz |

| Solvent | CD3OD, DMSO-d6, or CDCl3 | CD3OD, DMSO-d6, or CDCl3 |

| Temperature | 25-35°C | 25-35°C |

| Number of Scans | 32-128 scans | 2000-8000 scans |

| Pulse Sequence | Standard pulse sequence | Proton-decoupled |

| Chemical Shift Range (1H) | 0.5-10.0 ppm | Not applicable |

| Chemical Shift Range (13C) | Not applicable | 10-180 ppm |

| Key 1H NMR Signals | Sugar protons (3.0-5.5 ppm), Olefinic H-12 (~5.3 ppm) | Not applicable |

| Key 13C NMR Signals | Not applicable | Carbonyl C (~180 ppm), Olefinic C (~120-140 ppm), Sugar C (60-105 ppm) |

| Coupling Patterns | Multiplets for sugar units, singlets for methyl groups | Quaternary and tertiary carbons distinguished |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of Phytolaccoside E with characteristic chemical shifts that enable identification of functional groups and connectivity patterns [17]. The spectrum displays signals across a wide chemical shift range, with carboxylic acid carbons appearing around 180 parts per million, olefinic carbons of the 12-13 double bond resonating between 120 to 140 parts per million, and sugar carbons distributed throughout the 60 to 105 parts per million region. Methyl groups of the triterpene backbone produce distinctive signals between 15 to 35 parts per million, with their multiplicity patterns in coupled spectra providing valuable information about substitution patterns.

Two-dimensional Nuclear Magnetic Resonance techniques including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments are essential for complete structural assignment of Phytolaccoside E [18] [6]. These experiments establish connectivity relationships between carbon and hydrogen atoms, enabling determination of the exact positions of sugar attachments and the stereochemistry of glycosidic linkages. The complex nature of Phytolaccoside E, with its multiple chiral centers and glycosidic bonds, necessitates these advanced techniques for unambiguous structural confirmation.

Mass Spectrometry Analysis

Mass spectrometry analysis of Phytolaccoside E provides crucial molecular weight confirmation and structural fragmentation information that complements Nuclear Magnetic Resonance data for comprehensive compound characterization [19] [20]. The technique is particularly valuable for identifying the molecular formula, determining the number and types of sugar units, and establishing the connectivity patterns between the aglycone and glycoside portions of the molecule.

Electrospray ionization mass spectrometry represents the most effective ionization technique for Phytolaccoside E due to its gentle nature and ability to preserve glycosidic bonds during the ionization process [20]. Positive ion mode typically produces abundant molecular ion species, including protonated molecules [M+H]+ at mass-to-charge ratio 827.44 and sodium adduct ions [M+Na]+ at 849.42 [16]. The presence of multiple hydroxyl groups and carboxylic acid functionalities also enables efficient negative ion formation, generating deprotonated molecular ions [M-H]- at 825.43 and various adduct species depending on the mobile phase composition.

High-resolution mass spectrometry using time-of-flight or orbitrap analyzers provides accurate mass measurements that enable definitive molecular formula assignment for Phytolaccoside E [20]. The measured mass of 826.4351 for the neutral molecule corresponds to the molecular formula C42H66O16 with mass accuracy typically better than 5 parts per million. This level of accuracy is essential for distinguishing Phytolaccoside E from closely related isomers and structural analogs that may co-occur in plant extracts.

Tandem mass spectrometry reveals detailed structural information through controlled fragmentation of the molecular ion [19]. Collision-induced dissociation experiments at multiple collision energies generate characteristic product ion spectra that reflect the structural features of Phytolaccoside E. Sequential loss of sugar units produces a series of fragment ions that enable determination of the glycosidic chain composition and linkage sequence. The aglycone portion typically generates stable fragment ions corresponding to the triterpene backbone after complete loss of all sugar moieties.

Fragmentation patterns observed in tandem mass spectrometry experiments provide valuable diagnostic information for structural confirmation of Phytolaccoside E [15]. Characteristic oxonium ions at specific mass-to-charge ratios indicate the presence of particular sugar units: rhamnose generates ions at 129, glucose produces ions at 163, and other sugar components yield their own distinctive signatures. The intensity ratios and relative abundances of these diagnostic ions provide quantitative information about the sugar composition and can help distinguish between different glycosidic isomers.

Infrared Spectroscopy Profiles

Infrared spectroscopy provides rapid and reliable identification of functional groups present in Phytolaccoside E, offering a complementary analytical approach that is particularly valuable for routine quality control and preliminary structural characterization [21] [22]. The technique detects molecular vibrations associated with specific chemical bonds, generating characteristic absorption patterns that serve as fingerprints for structural identification.

Hydroxyl group vibrations dominate the infrared spectrum of Phytolaccoside E, appearing as broad, strong absorption bands in the 3200 to 3600 wavenumber region [21]. These bands arise from the numerous hydroxyl groups present in the sugar moieties and the triterpene backbone. The broad nature of these absorptions reflects the extensive hydrogen bonding networks formed between adjacent hydroxyl groups, particularly in the solid state. The exact position and shape of these bands provide information about the hydrogen bonding strength and the molecular environment of the hydroxyl groups.

Carbon-hydrogen stretching vibrations appear in the 2800 to 3000 wavenumber region as medium to strong intensity bands corresponding to the alkyl groups present throughout the triterpene backbone [22]. The methyl groups attached to the oleanane skeleton generate characteristic absorption patterns that distinguish this structural class from other triterpene types. The relative intensities and exact positions of these bands reflect the specific substitution pattern and conformational preferences of the molecule.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 3200-3600 | O-H stretching (hydroxyl groups) | Strong, broad | Sugar hydroxyl groups |

| 2800-3000 | C-H stretching (alkyl groups) | Medium to strong | Triterpene methyl and methylene groups |

| 1720-1750 | C=O stretching (carboxyl groups) | Strong, sharp | Carboxylic acid groups |

| 1600-1650 | C=C stretching (olefinic) | Medium | Oleanane double bond |

| 1000-1200 | C-O stretching (glycosidic bonds) | Strong, multiple peaks | Glycosidic linkages |

| 800-1000 | C-O stretching and bending | Medium to strong | C-O bonds in sugar rings |

| 400-800 | Fingerprint region | Variable, characteristic | Complex molecular vibrations |

Carbonyl stretching vibrations from the carboxylic acid groups present in Phytolaccoside E generate strong, sharp absorption bands in the 1720 to 1750 wavenumber region [21]. The exact position of these bands depends on the hydrogen bonding environment and the molecular conformation, with carboxylic acids typically absorbing at higher frequencies than ester carbonyls. The intensity and sharpness of these bands make them excellent diagnostic features for confirming the presence of carboxylic acid functionality in the molecule.

Olefinic carbon-carbon stretching associated with the 12-13 double bond characteristic of oleanane-type triterpenes produces medium intensity absorption around 1600 to 1650 wavenumbers [22]. This band serves as a diagnostic feature for identifying the triterpene structural class and distinguishing oleanane derivatives from other triterpene types such as ursane or lupane compounds that exhibit different double bond positions and absorption patterns.

Glycosidic carbon-oxygen stretching vibrations generate complex, strong absorption patterns in the 1000 to 1200 wavenumber region, reflecting the numerous glycosidic bonds present in Phytolaccoside E [21]. These bands are typically observed as multiple overlapping peaks due to the different chemical environments of the various carbon-oxygen bonds in the sugar rings and glycosidic linkages. The complexity and intensity of this region make it particularly valuable for fingerprinting and quality control applications.

Fingerprint region analysis between 400 to 800 wavenumbers provides highly specific identification capabilities for Phytolaccoside E [22]. This region contains numerous absorption bands arising from complex molecular vibrations that involve multiple atoms and bonds simultaneously. While individual band assignments in this region are often difficult, the overall pattern serves as a unique molecular fingerprint that enables definitive identification and differentiation from closely related compounds.

Identification Parameters and Standards

The establishment of reliable identification parameters and reference standards for Phytolaccoside E is essential for ensuring analytical method validity, regulatory compliance, and inter-laboratory reproducibility [23] [24]. These parameters encompass both physicochemical constants and analytical criteria that serve as benchmarks for confirming compound identity and assessing sample purity in various analytical contexts.

Molecular identification parameters provide the fundamental basis for Phytolaccoside E characterization and must be established with high precision and accuracy [23]. The molecular formula C42H66O16 corresponds to a calculated molecular weight of 826.9638 atomic mass units, with the monoisotopic molecular weight precisely determined as 826.435086064 [1] [16]. The Chemical Abstracts Service registry number 65497-07-6 serves as the unique identifier for this compound in chemical databases and regulatory submissions [25] [23].

Chromatographic identification criteria establish the retention behavior of Phytolaccoside E under standardized analytical conditions [3]. The retention time of 32.31 minutes under the validated High Performance Liquid Chromatography conditions using an Eclipse XDB-C18 column with water-acetonitrile gradient elution serves as a primary identification parameter [3]. Relative retention times calculated against internal standards provide additional confirmation and help compensate for minor variations in chromatographic conditions between analytical runs.

Spectroscopic identification parameters encompass the characteristic absorption and emission properties that enable definitive compound identification [23]. The ultraviolet absorption maximum at 210 nanometers reflects the presence of carboxylic acid chromophores and serves as a detection wavelength for High Performance Liquid Chromatography analysis [3]. Nuclear Magnetic Resonance chemical shifts for key structural features, including the olefinic proton H-12 at approximately 5.3 parts per million and characteristic sugar anomeric protons between 4.2 to 5.5 parts per million, provide definitive structural confirmation [17].

| Parameter Type | Phytolaccoside E Values | Standard Reference |

|---|---|---|

| Molecular Formula | C42H66O16 | PubChem CID 125210 |

| Molecular Weight | 826.96 g/mol | Calculated molecular weight |

| CAS Number | 65497-07-6 | Chemical Abstracts Service registry |

| Retention Time (HPLC) | 32.31 minutes (standard conditions) | Method-dependent |

| UV λmax | 210 nm | UV-Vis spectrophotometry |

| MS Molecular Ion [M+H]+ | 827.44 m/z | ESI-MS positive mode |

| MS Molecular Ion [M-H]- | 825.43 m/z | ESI-MS negative mode |

| MS/MS Base Peak | Variable depending on collision energy | Collision-induced dissociation |

| Rf Value (TLC) | 0.3-0.5 (silica gel, various solvent systems) | Silica gel chromatography |

| Melting Point | Not well-defined (decomposes) | Thermal analysis |

Mass spectrometric identification parameters provide highly specific molecular fingerprints that enable unambiguous compound identification even in complex matrices [16]. The protonated molecular ion at mass-to-charge ratio 827.44 in positive electrospray ionization mode serves as the primary identification criterion, while sodium adduct ions at 849.42 and deprotonated molecular ions at 825.43 provide confirmatory evidence [16]. Tandem mass spectrometry fragmentation patterns, particularly the characteristic sugar oxonium ions and sequential sugar loss patterns, establish additional identification criteria that enhance analytical specificity.